molecular formula C10H14O3 B2405525 [3-(2-Methoxyethoxy)phenyl]methanol CAS No. 911060-77-0

[3-(2-Methoxyethoxy)phenyl]methanol

Cat. No.: B2405525
CAS No.: 911060-77-0
M. Wt: 182.219
InChI Key: BEUUKQVMESPVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Methoxyethoxy)phenyl]methanol (CAS: 140628-39-3) is an aromatic alcohol derivative featuring a methoxyethoxy substituent at the meta position of the benzene ring. This compound is characterized by its bifunctional structure, combining a hydroxyl group (-CH₂OH) and a polar 2-methoxyethoxy chain (-OCH₂CH₂OCH₃). It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and specialty chemicals . Notably, commercial availability of this compound has been discontinued in some markets, limiting its direct use but highlighting its relevance in synthetic pathways .

Properties

IUPAC Name

[3-(2-methoxyethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7,11H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUUKQVMESPVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxyethoxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzaldehyde with 2-methoxyethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as [3-(2-Methoxyethoxy)phenyl]methane, using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: [3-(2-Methoxyethoxy)phenyl]methanal or [3-(2-Methoxyethoxy)phenyl]methanoic acid.

    Reduction: [3-(2-Methoxyethoxy)phenyl]methane.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

[3-(2-Methoxyethoxy)phenyl]methanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of [3-(2-Methoxyethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethoxy group enhances its solubility and facilitates its interaction with hydrophilic environments. The phenyl ring provides a hydrophobic interaction site, allowing the compound to bind to various biological targets. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares [3-(2-Methoxyethoxy)phenyl]methanol with key analogues, focusing on structural features, physical properties, and applications:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 140628-39-3 -OCH₂CH₂OCH₃ (meta), -CH₂OH C₁₀H₁₄O₃ 182.17 Intermediate in drug synthesis; discontinued commercially. LogP: 1.23 (calculated).
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol 392711-13-6 -OCH₂CH₂OCH₃ (para), -CH₂OH C₁₂H₁₈O₄ 226.27 Higher hydrophilicity due to para substitution; used in polymer research. Solubility: >10 mg/mL in DMSO.
[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]methanol N/A -OCH₃ (meta), -O-C≡CH (para), -CH₂OH C₁₁H₁₂O₃ 192.21 Propargyl group enables click chemistry applications. Yield: 78% in synthesis.
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol 1021030-78-3 -OCH₃ (meta), -O-(CH₂)₃Ph (para), -CH₂OH C₁₇H₂₀O₃ 272.34 Bulky phenylpropoxy group enhances lipophilicity (LogP: 3.5). Used in bioactive molecule synthesis.
(3-Methoxyphenyl)methanol 6969-49-9 -OCH₃ (meta), -CH₂OH C₈H₁₀O₂ 138.16 Simpler structure; precursor for fragrances and agrochemicals. MP: 25–28°C.

Physicochemical Properties

  • Water Solubility : The para-substituted analogue (CAS 392711-13-6) exhibits higher water solubility compared to the meta-substituted target compound due to reduced steric hindrance .
  • Lipophilicity: The phenylpropoxy derivative (CAS 1021030-78-3) has a significantly higher LogP (3.5) than this compound (LogP 1.23), making it more suitable for lipid-based formulations .

Critical Analysis of Research Findings

  • Synthetic Challenges: The discontinued status of this compound necessitates in-house synthesis, which may involve multi-step routes with moderate yields (e.g., 70–85%) .
  • Thermal Stability: Derivatives with longer ethoxy chains (e.g., {4-[2-(2-methoxyethoxy)ethoxy]phenyl}methanol) show lower thermal stability compared to simpler analogues, as evidenced by decomposition above 150°C .

Biological Activity

[3-(2-Methoxyethoxy)phenyl]methanol, with the molecular formula C10H14O3, is an organic compound characterized by a methoxyethoxy group attached to a phenyl ring, which is further connected to a methanol group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

The compound can undergo several chemical reactions:

  • Oxidation : It can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction can yield derivatives such as [3-(2-Methoxyethoxy)phenyl]methane with agents like lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur, allowing the methoxyethoxy group to be replaced by other functional groups.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethoxy group enhances solubility, while the phenyl ring provides hydrophobic interaction sites. This dual characteristic facilitates binding to various biological targets, although the precise pathways and molecular targets are still under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's structure allows it to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

  • Antiproliferative Effects : A study highlighted the antiproliferative effects of phenolic compounds similar to this compound on cancer cell lines. These compounds were shown to inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : Another study explored compounds with similar structures that demonstrated neuroprotective effects against dopaminergic neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityNotes
This compoundModerateSignificantEffective against various pathogens
[3-(4-Methoxyphenyl]methanolHighModerateStronger antibacterial properties
[3-(2-Methylphenyl]methanolLowSignificantLess effective against bacteria

Research Findings

Recent research has focused on optimizing the synthesis of derivatives based on this compound to enhance its biological activity. Studies have indicated that modifications in substituents on the phenyl ring can significantly affect both antimicrobial and anti-inflammatory properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.